N-(4-chloro-2-methylphenyl)pentanamide
Description
Chemical Structure: N-(4-Chloro-2-methylphenyl)pentanamide (molecular formula C₁₂H₁₅ClNO) consists of a pentanamide backbone linked to a 4-chloro-2-methylphenyl group. This substitution pattern on the aromatic ring and the pentanamide chain length confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDXLVZYHGFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)pentanamide typically involves the reaction of 4-chloro-2-methylaniline with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium thiolate in ethanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or thioamides
Scientific Research Applications
N-(4-chloro-2-methylphenyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)pentanamide involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound inhibits photosynthesis by interfering with the electron transport chain in chloroplasts. This leads to the starvation of the plant cells and ultimately their death . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Impact of Substituents and Chain Length
A. Substituent Effects on the Phenyl Ring
- Chlorine (Cl): Enhances electrophilicity, improving interaction with biological targets (e.g., enzymes, DNA). Example: N-(4-Amino-2-chlorophenyl)pentanamide shows anticancer activity due to Cl’s electron-withdrawing effect .
- Methyl (CH₃) :
- Increases steric bulk and lipophilicity, affecting membrane permeability.
- Example: N-(4-Chlorophenyl)-2-methylpentanamide’s methyl branch alters solubility .
- Amino (NH₂): Facilitates hydrogen bonding with targets (e.g., receptors), as seen in N-(4-amino-2-methylphenyl)pentanamide’s analgesic properties .
- Methoxy (OCH₃) :
- Improves metabolic stability and solubility, contributing to anthelmintic activity in N-(4-methoxyphenyl)pentanamide .
B. Pentanamide Chain Length vs. Analogs
- Shorter Chains (e.g., butanamide): Reduced lipophilicity and faster metabolic clearance. Example: N-(4-amino-2-methylphenyl)butanamide has lower analgesic potency than its pentanamide analog .
- Longer Chains (e.g., hexanamide) :
- Increased lipophilicity may enhance tissue penetration but reduce solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
